![molecular formula C14H15NO B1273938 4-{[(4-Methylphenyl)amino]methyl}phenol CAS No. 107455-66-3](/img/structure/B1273938.png)
4-{[(4-Methylphenyl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-Methylphenyl)amino]methyl}phenol (4-MAMP) is an aromatic organic compound that is widely used in scientific research and in industrial processes. It is a relatively new compound, first synthesized in the early 2000s, and since then has been studied for its potential applications in various fields.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
4-{[(4-Methylphenyl)amino]methyl}phenol derivatives have demonstrated broad-spectrum antimicrobial activities. For instance, synthesized compounds exhibited significant inhibition against strains like Staphylococcus aureus, Micrococcus luteus, and Saccharomyces cerevisiae. These compounds have shown potential as antimicrobial agents, suggesting their applicability in addressing microbial infections (Rafique et al., 2022).
Thermal and Electrical Conductivity
Polymers derived from this compound, such as Poly(4-[[(4-methylphenyl)methylene]amino]phenol), have been noted for their high thermal stability and conductivity. They show promise in applications requiring materials that can withstand high temperatures and conduct electricity (Baran et al., 2016).
Antidiabetic Activities
Some derivatives of this compound have exhibited significant antidiabetic properties, indicated by their ability to inhibit enzymes like α-amylase and α-glucosidase. This suggests potential therapeutic applications in managing diabetes (Rafique et al., 2022).
DNA Interaction and Anticancer Potential
Compounds based on this compound have shown the capability to interact with human DNA, indicating potential applications in cancer therapy. The interaction studies suggest that these compounds could be used as anticancer agents, offering a new avenue for cancer treatment research (Rafique et al., 2022).
Corrosion Inhibition
Amine derivative compounds, including 2-{[(4-hydroxyphenyl)amino]methyl}phenol, have been studied for their corrosion inhibition efficiency on mild steel in aggressive environments. The protective film formed by these compounds on metal surfaces suggests their potential application in corrosion prevention, which is crucial in various industrial sectors (Boughoues et al., 2020).
Propiedades
IUPAC Name |
4-[(4-methylanilino)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-2-6-13(7-3-11)15-10-12-4-8-14(16)9-5-12/h2-9,15-16H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPLTGDBAAQGMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394634 |
Source


|
| Record name | 4-{[(4-methylphenyl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107455-66-3 |
Source


|
| Record name | 4-{[(4-methylphenyl)amino]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-(P-TOLUIDINO)-P-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine](/img/structure/B1273858.png)
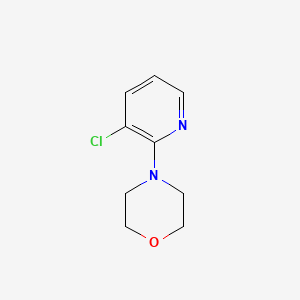


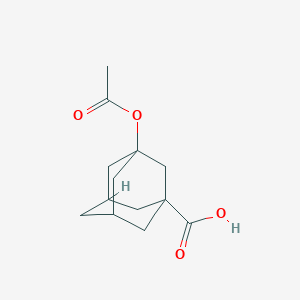
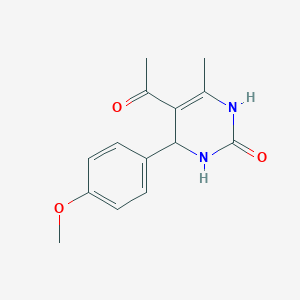
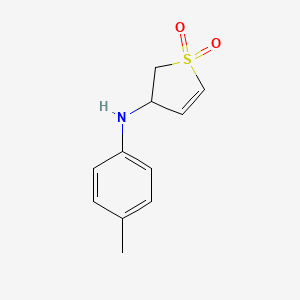


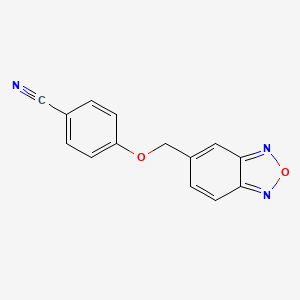
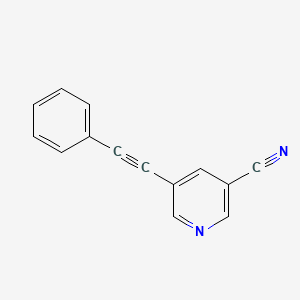
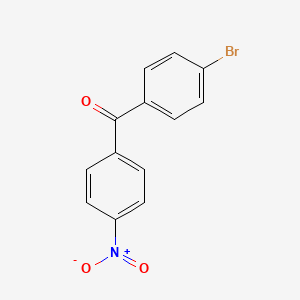
![3-[(1-Phenylethyl)amino]propanoic acid](/img/structure/B1273887.png)
![9-Hydroxy-2,4-dimethylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B1273889.png)
